molecular formula C9H16N4OS B033203 Tebuthiuron CAS No. 34014-18-1

Tebuthiuron

Cat. No.: B033203
CAS No.: 34014-18-1
M. Wt: 228.32 g/mol
InChI Key: HBPDKDSFLXWOAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tebuthiuron is a substituted urea compound widely utilized in non-crop agricultural and ecological research as a potent and persistent soil-applied herbicide. Its primary research value lies in its specific mechanism of action as a photosynthesis inhibitor; it acts by blocking electron transport at the photosystem II (PSII) complex in the chloroplasts, leading to the cessation of CO2 fixation and the eventual destruction of plant tissues. This makes it an invaluable tool for scientists studying plant physiology, weed science, and the biochemical pathways of photosynthesis. Furthermore, its high soil persistence and mobility are critical for environmental fate studies, including research on soil and groundwater contamination, microbial degradation, and long-term ecological impact in managed and natural ecosystems. Researchers also employ this compound as a selective agent for creating weed-free check plots in field trials and for investigating the development and genetics of herbicide resistance. It is extensively used in the management of invasive woody plant species in range and forestland, providing a model compound for studying large-scale vegetation control. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea
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InChI

InChI=1S/C9H16N4OS/c1-9(2,3)6-11-12-8(15-6)13(5)7(14)10-4/h1-5H3,(H,10,14)
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InChI Key

HBPDKDSFLXWOAE-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)C1=NN=C(S1)N(C)C(=O)NC
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Molecular Formula

C9H16N4OS
Record name TEBUTHIURON
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DSSTOX Substance ID

DTXSID3024316
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Molecular Weight

228.32 g/mol
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Physical Description

Tebuthiuron appears as colorless odorless crystals. Non corrosive. Used as an herbicide., Off-white crystals with a pungent odor formulated for spray, granules or pellets; [EXTOXNET]
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Solubility

Solubility in benzene 3.7, hexane 6.1, 2-methoxyethanol 60, acetonitrile 60, acetone 70, methanol 170, chloroform 250 (all in g/L, 25 °C), In water, 2.5X10+3 mg/L at 25 °C
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Vapor Pressure

0.000002 [mmHg], 3.0X10-7 mm Hg at 25 °C (0.04 mPa, 25 °C, gas saturation method)
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Color/Form

Colorless solid, Gray to dark brown pellet

CAS No.

34014-18-1
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Melting Point

161.5-164 °C
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Preparation Methods

Methyl Isocyanate Route

The earliest method, documented in U.S. Patent 4,283,543, involves reacting 5-tert-butyl-2-methylamino-1,3,4-thiadiazole (I) with methyl isocyanate in toluene. While this route achieves yields exceeding 90%, methyl isocyanate’s extreme toxicity (notably highlighted by the Bhopal disaster) and flammability render it industrially nonviable.

Methylaminoformyl Chloride Condensation

Chinese Patent CN200910100138 describes a safer alternative using methylaminoformyl chloride and triethylamine in toluene. However, excessive triethylamine consumption increases production costs, and the reagent’s hygroscopic nature complicates purification, yielding products with ≤95% purity.

Aqueous Monomethylamine Reaction

Early attempts employed aqueous monomethylamine for amination, but hydrolysis side reactions generated N,N'-bis[5-tert-butyl-1,3,4-thiadiazol-2-yl]urea as a byproduct, reducing yields to 70–80%.

Modern Salt-Forming and Phosgene-Based Methods

Salt-Forming Reaction Optimization

Patent CN102603672B introduces a two-step process starting with 5-tert-butyl-2-methylamino-1,3,4-thiadiazole (I) . The amino group is protected via salt formation with HCl, yielding 5-tert-butyl-2-methylamino-1,3,4-thiadiazole hydrochloride (II) . Subsequent phosgene addition forms N-methyl-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea chloride (III) , which reacts with gaseous monomethylamine to produce this compound.

Key Advantages:

  • Yield Enhancement: Salt formation prevents dimerization, achieving >97% yield.

  • Purity: Final product purity exceeds 98% due to reduced byproducts.

  • Safety: Gaseous monomethylamine minimizes hydrolysis compared to aqueous solutions.

Table 1: Performance of Salt-Forming Method (Patent CN102603672B)

ExampleSolventPhosgene Flow (ml/min)Yield (%)Purity (%)
1Toluene1200–140097.298.5
2Chlorobenzene1300–150097.898.0
5*Toluene1200–140085.394.2

*Example 5 used aqueous monomethylamine, highlighting the superiority of gaseous reagent.

Industrial-Scale Continuous Production

Photochemical Reactor Design

Patent CN113620905A details a continuous process using a photochemical reactor for phosgene integration. 2-methylamino-5-tert-butyl-1,3,4-thiadiazole is dissolved in toluene and reacted with phosgene under UV light, followed by monomethylamine gas amidation.

Operational Improvements:

  • Automation: Distributed Control Systems (DCS) enable precise phosgene dosing, reducing human error.

  • Efficiency: Continuous operation increases throughput by 30% compared to batch processes.

  • Safety: Phosgene residuals are purged with nitrogen, mitigating exposure risks.

Table 2: Industrial Method Metrics (Patent CN113620905A)

ParameterValue
Reactor TypeContinuous Flow
Phosgene Excess10–15%
Production Capacity500–700 kg/day
Purity≥98%

Comparative Analysis of Methodologies

Environmental Impact

Phosgene-based methods necessitate closed-loop systems to prevent atmospheric release. Modern plants employ scrubbers to neutralize HCl byproducts, reducing environmental footprint .

Scientific Research Applications

Agricultural Applications

Tebuthiuron is primarily employed in agriculture to manage weeds, particularly in sugarcane cultivation. Its ability to inhibit photosynthesis makes it effective against a variety of broadleaf and grassy weeds. The compound is often applied pre-emergence or post-emergence to ensure effective weed control.

Case Study: Sugarcane Cultivation

  • Location: Brazil
  • Objective: To assess the residual activity of this compound in different soil types.
  • Findings: Research indicated that this compound's residual effects varied significantly between sandy loam and sandy clay loam soils. Higher concentrations were required to achieve a 50% reduction in the biomass of bioindicator plants, indicating its prolonged activity in certain soil conditions .

Environmental Management

This compound is also used for controlling invasive plant species, such as Mimosa pigra, in wetland areas. Its application helps restore native ecosystems by reducing competition from invasive flora.

Ecological Risk Assessment

  • A study conducted in Northern Australia evaluated the ecological risks associated with this compound use in tropical wetlands. The research highlighted that this compound concentrations could remain detectable in surface water for several months post-application, with potential adverse effects on local aquatic biota .
  • Chronic no-observed-effect concentrations (NOECs) for local species varied significantly, indicating a need for careful management to mitigate ecological impacts .

Phytoremediation Studies

Research has explored the potential of certain plant species to remediate soils contaminated with this compound. For instance, Mucuna pruriens and Pennisetum glaucum have shown promising results in enhancing soil health and reducing this compound residues.

Case Study: Phytoremediation Potential

  • Objective: To assess the ability of selected green manure species to remediate this compound-contaminated soils.
  • Results: The study found that these species could effectively absorb and reduce this compound levels, thus improving soil quality and promoting biodiversity .

Toxicity Assessments

This compound's toxicity has been a significant focus of research, particularly concerning its effects on aquatic organisms. Studies have demonstrated varying degrees of toxicity across different species.

Aquatic Toxicity Research

  • In a comprehensive assessment of this compound's impact on freshwater ecosystems, it was found that the herbicide could cause significant inhibition of primary productivity in algal cultures at concentrations as low as 0.18 mg L⁻¹ .
  • The acute toxicity (LC50) for fish species was determined to be 214 mg L⁻¹, while chronic effects were noted at much lower concentrations, raising concerns about long-term ecological impacts .

Summary of Findings

The following table summarizes key findings related to this compound's applications and impacts:

Application AreaKey Findings
Agricultural UseEffective weed control in sugarcane; residual activity varies by soil type .
Environmental ManagementReduces invasive species; potential long-term ecological risks identified .
PhytoremediationCertain plant species can effectively absorb this compound, aiding in soil remediation .
Aquatic ToxicitySignificant toxicity observed across various aquatic organisms; chronic effects at low levels .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical Structure and Mechanism of Action

Compound Chemical Class Target Enzyme/Pathway Selectivity
Tebuthiuron Phenylurea derivative Acetolactate synthase (ALS) Non-selective
Hexazinone Triazinone Photosystem II (PSII) Non-selective
Trifluralin Dinitroaniline Microtubule assembly Pre-emergent
Glyphosate Phosphonoglycine EPSP synthase Non-selective

This compound differs from triazinones (e.g., hexazinone) and dinitroanilines (e.g., trifluralin) in its mode of action. While hexazinone disrupts photosynthesis via PSII inhibition, and trifluralin inhibits root development by interfering with microtubules, this compound uniquely targets ALS, akin to sulfonylurea herbicides but with broader non-selectivity .

Environmental Persistence and Mobility

Compound Soil Half-Life (Days) Leaching Potential Key Environmental Concerns
This compound 90–360 High Persistent in arid soils; leaches into groundwater in tropical climates
Hexazinone 30–60 Moderate Rapid degradation in moist soils
Trifluralin 45–60 Low Binds tightly to organic matter
Glyphosate 7–14 Low Degrades via microbial activity

This compound exhibits exceptional persistence, especially in dry conditions, with leaching amplified under saturated soil flow. In tropical regions, high rainfall and microbial activity reduce its half-life but increase groundwater contamination risks . In contrast, trifluralin and glyphosate degrade faster, limiting their environmental footprint .

Phytoremediation Challenges

This compound resists phytoremediation due to its phytotoxicity at low concentrations (≥0.1 mg/kg). Studies on Mucuna pruriens and Crotalaria juncea revealed inhibited germination and biomass production, even with organic amendments like vinasse . In contrast, glyphosate-contaminated soils are remediated more effectively by species like Lolium perenne due to its shorter persistence .

Analytical Detection Methods

Compound Common Analytical Techniques Advantages/Limitations
This compound HPLC-MS, Infrared Spectroscopy High sensitivity; infrared allows non-destructive, real-time analysis
Hexazinone GC-ECD, LC-UV Cost-effective but requires derivatization
Trifluralin GC-MS, Immunoassays Rapid field tests available
Glyphosate LC-MS/MS, Fluorometric assays Complex matrix interference in chromatography

Infrared spectroscopy (MIR/NIR) is emerging as a preferred method for this compound due to its portability and minimal sample preparation, unlike hexazinone and trifluralin, which rely on gas chromatography .

Toxicity Profiles

Compound Genotoxicity (In Vitro) Aquatic Toxicity Mammalian Oral LD50 (mg/kg)
This compound Negative (HepG2) High (DNA damage in fish) 644 (rat)
Hexazinone Positive (Ames test) Moderate 1,210 (rat)
Trifluralin Negative Low >10,000 (rat)
Glyphosate Controversial High (amphibians) 5,600 (rat)

This compound’s genotoxicity is species-dependent: non-mutagenic in human cells but toxic to aquatic organisms like Oreochromis niloticus .

Market and Regulatory Status

This compound is predominantly marketed in North America and Asia for rangeland and sugarcane farming, with a growing focus on tropical regions despite regulatory scrutiny over groundwater contamination . Hexazinone and trifluralin face stricter regulations in the EU due to eco-toxicity, while glyphosate remains controversial globally .

Biological Activity

Tebuthiuron is a selective herbicide primarily used for controlling unwanted vegetation in various agricultural settings, particularly in sugarcane cultivation. Its biological activity is characterized by its herbicidal properties, environmental persistence, and effects on non-target organisms. This article explores the biological activity of this compound through case studies, research findings, and data tables.

This compound operates as a systemic herbicide that inhibits photosynthesis in plants. It is a member of the urea herbicide family and acts by interfering with the electron transport chain in chloroplasts, leading to plant death. The compound is absorbed through foliage and roots, making it effective against both broadleaf and grassy weeds.

Environmental Persistence

This compound is known for its persistence in soil, which can lead to long-term ecological impacts. Studies indicate that this compound can remain detectable in soil for extended periods, influencing plant communities and soil microorganisms.

Table 1: Persistence of this compound in Soil

Study ReferenceSoil TypeThis compound Concentration (mg/kg)Detection Duration (Months)
Sandy Loam0.612
Clay Loam1.26
Mixed Soil0.0536

Ecotoxicological Effects

Research has highlighted the ecotoxicological effects of this compound on various organisms, particularly aquatic species. A probabilistic ecological risk assessment conducted on northern Australian wetlands revealed that chronic no-observed-effect concentrations (NOECs) for local plant and invertebrate species ranged from 0.05 to 50 mg/L, while the acute LC50 for fish was found to be 214 mg/L .

Case Study: Aquatic Toxicity Assessment

In a study assessing the impact of this compound on freshwater ecosystems, researchers found that:

  • Chronic Effects : Approximately 73% of freshwater plant species were predicted to experience chronic effects at concentrations above 0.012 mg/L.
  • Acute Toxicity : The study reported significant growth inhibition in algal cultures exposed to concentrations as low as 6 mg/L .

Microbial Degradation

Recent studies have explored the potential for microbial remediation of this compound-contaminated soils. A synergistic bacterial pool was shown to effectively degrade this compound into less harmful compounds. This process involved a composite inoculum that enhanced biodegradation rates significantly compared to untreated controls.

Table 2: Microbial Biodegradation Rates of this compound

Bacterial Strain CombinationInitial Concentration (mmol/g)Biodegradation Rate (mg CO₂/day)
CS-NTS4.9689.60
ControlN/A40.58

This study indicates that microbial communities can play a crucial role in mitigating the environmental impacts of this compound through biotransformation processes .

Phytotoxicity Studies

Phytotoxicity assessments have demonstrated that this compound can adversely affect various plant species even at low concentrations. In controlled glasshouse experiments, woody species such as Vachellia erioloba and Vachellia tortilis exhibited significant negative growth responses when exposed to this compound concentrations simulating those found in previously treated areas .

Table 3: Phytotoxicity Responses of Selected Species

Plant SpeciesThis compound Concentration (mg/L)Growth Response (%)
Vachellia erioloba0.1-45
Vachellia tortilis0.5-60
Tragus berteronianus1.0-30

Chemical Reactions Analysis

Environmental Degradation Pathways

Tebuthiuron exhibits low degradation under environmental conditions, with a soil half-life of 360 days . Its primary degradation pathways involve:

Hydrolysis

  • Reaction:
    This compound+H2ODegradates e g 104 106 \text{this compound}+\text{H}_2\text{O}\rightarrow \text{Degradates e g 104 106 }
  • Key Degradates:
    • N-(5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-N-methylurea (104)
    • N-(5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)urea (106)

Microbial Breakdown

  • Reaction:
    This compound+Soil MicrobesIntermediate Metabolites\text{this compound}+\text{Soil Microbes}\rightarrow \text{Intermediate Metabolites}
  • Persistence:
    • Detectable in groundwater for months post-application .

Environmental Mobility:

  • Leaching Potential: High (log Kow = 1.8) .
  • Surface Water Concentrations: Up to 2.05 mg/L post-application .

Toxicity Mechanisms in Organisms

This compound induces oxidative stress and enzymatic disruptions in exposed organisms:

Aquatic Organisms

  • Biomarkers: Increased glutathione S-transferase (GST) and catalase (CAT) activity .
  • Histological Damage: Liver abnormalities in tadpoles at 50–200 ng/L .

Terrestrial Organisms

  • Pollinator Impact: Reduced locomotor activity and midgut morphological changes in stingless bees .
  • Mammalian Toxicity: Oral LD50 = 388 mg/kg (rats) .

Toxicity Thresholds (Aquatic Plants):

SpeciesNOEC (mg/L)LC50 (mg/L)
Lemna minor0.05>50
Microalgae0.18

Regulatory and Ecological Implications

  • Groundwater Risk: Detected in Texas and California groundwater .
  • Risk Assessment: 73% probability of chronic effects on freshwater plants .
  • Banned in Europe: Due to persistent environmental contamination .

Q & A

Q. What quality-control measures are critical for this compound-related fieldwork?

  • Recommendations :
  • Pre-test soil sampling protocols to avoid cross-contamination.
  • Archive subsamples for independent verification.
  • Report detection limits and recovery rates for chemical analyses .

How can researchers optimize questionnaire design for stakeholder surveys on this compound use in land management?

  • Recommendations :
  • Use Likert scales to quantify perceived efficacy and environmental concerns.
  • Include open-ended questions to capture qualitative insights (e.g., rancher observations).
  • Pilot-test surveys to reduce ambiguity and non-response bias .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tebuthiuron
Reactant of Route 2
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Tebuthiuron

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